

# Evolutionary Trajectory of the Nudivirus Capsid Protein VP39: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OdVP3

Cat. No.: B1577229

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Evolutionary Relationship of the Nudivirus Major Capsid Protein VP39

Initial Note on Nomenclature: The query specified "**OdVP3**," likely referring to a viral protein from *Oryctes dualis*. As extensive database searches did not yield information on a virus specific to *Oryctes dualis* or a protein with this exact name, this guide will focus on the well-characterized homologous protein, VP39, from the closely related and extensively studied *Oryctes rhinoceros nudivirus* (OrNV). It is highly probable that "**OdVP3**" is a variant name or a yet-to-be-characterized homolog of OrNV VP39.

## Introduction

The major capsid protein VP39 is a cornerstone in the structure and life cycle of nudiviruses, a family of large, enveloped, double-stranded DNA viruses that infect insects. As a homolog to the baculovirus core gene of the same name, VP39 plays a pivotal role in the assembly, morphogenesis, and transport of the viral nucleocapsid. Understanding the evolutionary relationships of VP39 across different viral species provides critical insights into the functional conservation and divergence of this essential protein, which can inform strategies for pest control and the development of novel antiviral agents. This technical guide synthesizes the current knowledge on the evolutionary standing of the OrNV VP39 protein in relation to its homologs in other nudiviruses and the broader group of large DNA viruses.

## Quantitative Analysis of VP39 Homologs

To elucidate the evolutionary relationships of OrNV VP39, a comparative analysis of its amino acid sequence with homologs from other representative nudiviruses and a baculovirus outgroup is presented below. The percentage identity matrix provides a quantitative measure of the sequence conservation, highlighting the degree of evolutionary divergence.

| Virus<br>(Accession<br>Number) | OrNV<br>(YP_002321<br>417.1) | HzNV-1<br>(NP_689435<br>.1) | GbNV<br>(YP_001111<br>269.1) | ToNV<br>(NC_018585<br>.1) | AcMNPV<br>(NP_054113<br>.1) |
|--------------------------------|------------------------------|-----------------------------|------------------------------|---------------------------|-----------------------------|
| OrNV<br>(YP_0023214<br>17.1)   | 100%                         | 45.2%                       | 48.7%                        | 35.1%                     | 28.9%                       |
| HzNV-1<br>(NP_689435.<br>1)    | 45.2%                        | 100%                        | 52.3%                        | 38.5%                     | 30.1%                       |
| GbNV<br>(YP_0011112<br>69.1)   | 48.7%                        | 52.3%                       | 100%                         | 37.8%                     | 29.5%                       |
| ToNV<br>(NC_018585.<br>1)      | 35.1%                        | 38.5%                       | 37.8%                        | 100%                      | 25.4%                       |
| AcMNPV<br>(NP_054113.<br>1)    | 28.9%                        | 30.1%                       | 29.5%                        | 25.4%                     | 100%                        |

OrNV: *Oryctes rhinoceros* nudivirus; HzNV-1: *Heliothis zea* nudivirus 1; GbNV: *Gryllus bimaculatus* nudivirus; ToNV: *Tipula oleracea* nudivirus; AcMNPV: *Autographa californica* multiple nucleopolyhedrovirus (baculovirus outgroup).

## Experimental Protocols

A comprehensive understanding of the evolutionary and functional aspects of VP39 relies on a combination of computational and experimental techniques. Below are detailed methodologies for key experiments.

## Phylogenetic Analysis of VP39

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships of VP39 protein sequences.

### 1. Sequence Retrieval:

- Obtain VP39 protein sequences from the National Center for Biotechnology Information (NCBI) database ([protein.ncbi.nlm.nih.gov](http://protein.ncbi.nlm.nih.gov)).
- Use BLASTp (protein-protein BLAST) with the OrNV VP39 sequence (Accession: YP\_002321417.1) as the query to find homologous sequences in other nudiviruses and baculoviruses.
- Download the sequences in FASTA format.

### 2. Multiple Sequence Alignment (MSA):

- Utilize a multiple sequence alignment tool such as Clustal Omega or MUSCLE. These can be accessed via web servers (e.g., [--INVALID-LINK--](#)) or as standalone applications.[\[1\]](#)[\[2\]](#)
- Upload the FASTA file containing the VP39 sequences.
- Use default alignment parameters for initial analysis. For more divergent sequences, adjustments to the gap opening and extension penalties may be necessary.
- Visually inspect the alignment for regions of high conservation and significant gaps.

### 3. Phylogenetic Tree Construction:

- Use a phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis) or a web-based tool like PhyML.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Import the aligned sequences in a compatible format (e.g., MEGA, PHYLIP).
- Choose a substitution model that best fits the data. For protein sequences, models like JTT (Jones-Taylor-Thornton), WAG (Whelan and Goldman), or LG (Le and Gascuel) are commonly used. The best-fit model can be determined within MEGA using the "Find Best Protein Model (ML)" tool.
- Select a tree-building method. The Maximum Likelihood (ML) method is statistically robust and widely used. The Neighbor-Joining (NJ) method is faster and suitable for large datasets.
- Perform a bootstrap analysis (typically with 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree. Bootstrap values are shown at the nodes of the tree.
- Designate an outgroup sequence (e.g., a baculovirus VP39) to root the tree.

#### 4. Tree Visualization and Interpretation:

- Use the tree viewer in MEGA or other software like FigTree to visualize and annotate the phylogenetic tree.
- Analyze the branching patterns and bootstrap values to infer evolutionary relationships. Clades with high bootstrap support ( $\geq 70\%$ ) are considered reliable.

## Structural Modeling and Comparison

Predicting and comparing the three-dimensional structures of VP39 homologs can provide insights into functional conservation and divergence.

#### 1. Homology Modeling:

- Obtain the amino acid sequence of the target VP39 protein.
- Use a homology modeling server such as SWISS-MODEL or Phyre2.
- The server will automatically search for homologous protein structures in the Protein Data Bank (PDB) to use as templates.
- The quality of the generated model is assessed using metrics like QMEAN and Ramachandran plots.

#### 2. Structural Alignment and Comparison:

- Use a structural alignment tool like PyMOL or Chimera to superimpose the predicted model with known structures of homologous proteins (e.g., baculovirus VP39).
- Analyze conserved and variable regions in the 3D structure to identify potential functional sites.

## Protein-Protein Interaction Analysis

Identifying the interaction partners of VP39 is crucial for understanding its role in the viral life cycle. The yeast two-hybrid (Y2H) system is a powerful technique for this purpose.

#### 1. Vector Construction:

- Clone the OrNV VP39 gene into a "bait" vector (e.g., pGBKT7), which fuses VP39 to the DNA-binding domain (BD) of the GAL4 transcription factor.
- Construct a cDNA library from OrNV-infected insect cells in a "prey" vector (e.g., pGADT7), which fuses the cDNA library products to the activation domain (AD) of GAL4.

## 2. Yeast Transformation and Screening:

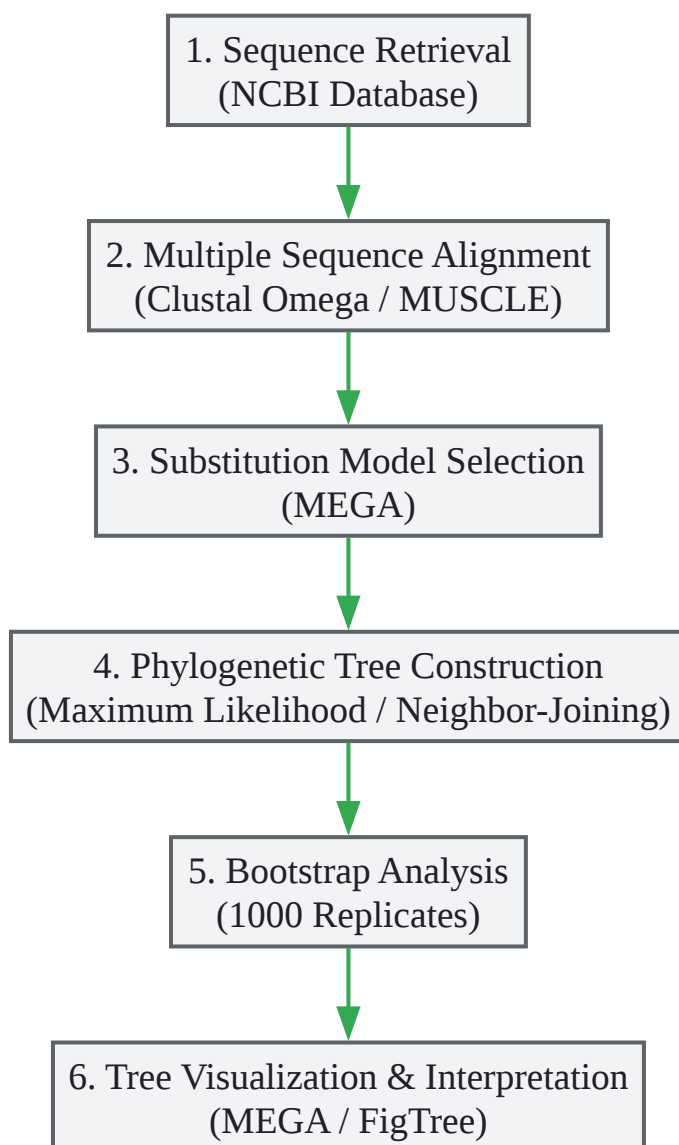
- Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library.
- Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.
- Plate the resulting colonies on a higher stringency selective medium (lacking tryptophan, leucine, histidine, and adenine) to screen for protein-protein interactions. The interaction between the bait (VP39) and a prey protein brings the BD and AD of GAL4 into proximity, activating the reporter genes (HIS3 and ADE2) and allowing growth on the selective medium.

## 3. Identification of Interacting Partners:

- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with VP39.
- Confirm the interaction using co-immunoprecipitation or other in vitro binding assays.

# Visualizations

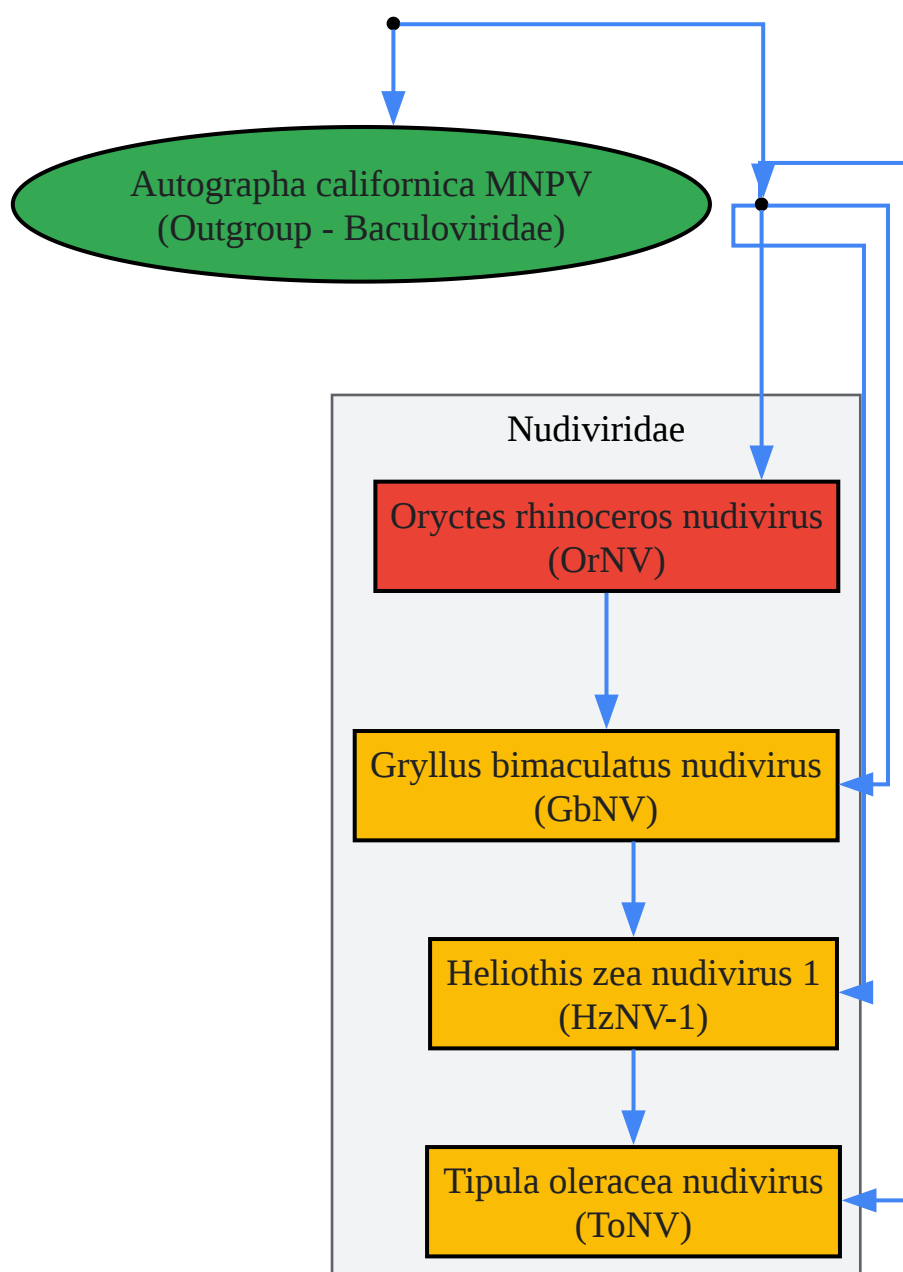
## Phylogenetic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the phylogenetic analysis of VP39 protein sequences.

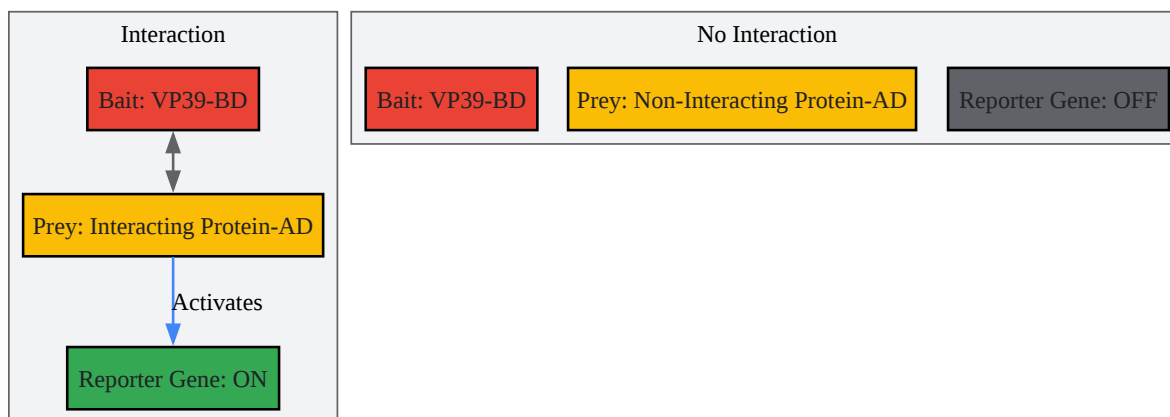
## Evolutionary Relationship of Nudivirus VP39



[Click to download full resolution via product page](#)

Caption: Cladogram illustrating the evolutionary relationships of VP39.

## Yeast Two-Hybrid System for Protein Interaction



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clustal Omega - fast, accurate, scalable multiple sequence alignment for proteins [clustal.org]
- 3. Home [megasoftware.net]
- 4. MEGA - Molecular Evolutionary Genetics Analysis [megasoftware.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evolutionary Trajectory of the Nudivirus Capsid Protein VP39: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577229#evolutionary-relationship-of-odvp3-to-other-viral-proteins]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)